(4'-Fluoro-5'-isopropyl-2'-methoxy-4-trifluoromethyl-biphenyl-2-YL)methanol
Description
(4'-Fluoro-5'-isopropyl-2'-methoxy-4-trifluoromethyl-biphenyl-2-yl)methanol (CAS: 875548-97-3) is a fluorinated biphenyl methanol derivative with the molecular formula C₁₈H₁₈O₂F₄ and a molecular weight of 342.33 g/mol . Structurally, it features a biphenyl core substituted with:
- A fluoro group at the 4' position,
- An isopropyl group at the 5' position,
- A methoxy group at the 2' position,
- A trifluoromethyl group at the 4 position,
- A hydroxymethyl (-CH₂OH) group at the 2 position of the second phenyl ring.
This compound is of interest in medicinal chemistry due to its role as a structural component in pharmaceuticals such as anacetrapib, a cholesteryl ester transfer protein (CETP) inhibitor evaluated for cardiovascular disease treatment . Its synthesis involves multi-step reactions, including cross-coupling and functional group transformations, though specific synthetic protocols are proprietary .
Properties
IUPAC Name |
[2-(4-fluoro-2-methoxy-5-propan-2-ylphenyl)-5-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F4O2/c1-10(2)14-7-15(17(24-3)8-16(14)19)13-5-4-12(18(20,21)22)6-11(13)9-23/h4-8,10,23H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZIJSCGSTXKKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C(=C1)C2=C(C=C(C=C2)C(F)(F)F)CO)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301128094 | |
| Record name | 4′-Fluoro-2′-methoxy-5′-(1-methylethyl)-4-(trifluoromethyl)[1,1′-biphenyl]-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301128094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875548-97-3 | |
| Record name | 4′-Fluoro-2′-methoxy-5′-(1-methylethyl)-4-(trifluoromethyl)[1,1′-biphenyl]-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=875548-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4′-Fluoro-2′-methoxy-5′-(1-methylethyl)-4-(trifluoromethyl)[1,1′-biphenyl]-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301128094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Methoxy-4-fluoro-5-isopropylphenyl)-5-(trifluoromethyl)benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4'-Fluoro-2'-methoxy-5'-isopropyl-4-trifluoromethyl-1,1'-biphenyl-2-methanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETM5V37JXJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions starting from simpler aromatic compounds. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of the biphenyl core with a halogenated precursor in the presence of a palladium catalyst. The reaction conditions usually require a base, such as potassium carbonate, and a solvent like toluene or water.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems for the precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reduction reactions can be achieved using lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic aromatic substitution reactions can be performed using strong nucleophiles such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
Drug Development
One of the primary applications of (4'-Fluoro-5'-isopropyl-2'-methoxy-4-trifluoromethyl-biphenyl-2-YL)methanol is in drug development, particularly as an intermediate in the synthesis of pharmaceuticals. It has been identified as a key intermediate for the synthesis of Anacetrapib, a drug developed for the treatment of hyperlipidemia and cardiovascular diseases. Anacetrapib is known for its ability to inhibit CETP (cholesteryl ester transfer protein), thereby increasing HDL cholesterol levels .
Research indicates that this compound exhibits significant biological activity, including potential anti-inflammatory and anti-cancer properties. Studies have shown that derivatives of biphenyl compounds can modulate various biological pathways, making them candidates for further pharmacological exploration .
Polymer Chemistry
The unique structure of this compound lends itself to applications in polymer chemistry. It can be utilized as a building block in the synthesis of high-performance polymers that exhibit enhanced thermal stability and chemical resistance due to the incorporation of fluorinated groups .
Coatings and Adhesives
Due to its chemical properties, this compound is also being explored for use in coatings and adhesives that require high durability and resistance to environmental factors. The trifluoromethyl groups contribute to lower surface energy, making these materials hydrophobic and resistant to moisture .
Synthesis of Anacetrapib
A notable case study involves the synthesis pathway of Anacetrapib utilizing this compound as an intermediate. The synthetic route has been optimized to enhance yield and purity, demonstrating the compound's importance in pharmaceutical manufacturing .
Development of Fluorinated Polymers
Another case study focuses on the development of fluorinated polymers incorporating this compound as a monomer. These polymers have shown improved properties such as increased hydrophobicity and chemical resistance in various applications, including protective coatings for electronics and automotive parts .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Key Observations :
- The trifluoromethyl (CF₃) group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
- Compounds with heterocyclic cores (e.g., furan in CAS 1443324-44-4) exhibit distinct electronic properties and reactivity profiles .
Research Findings and Challenges
- Synthetic Complexity : The target compound’s synthesis requires precise control over regioselectivity due to competing reactivity of fluorine and trifluoromethyl groups .
- Stability Issues : Hydroxymethyl groups in biphenyl systems are prone to oxidation, necessitating protective strategies during drug formulation .
- Comparative Bioactivity: In preclinical studies, the CF₃ group in the target compound demonstrated superior pharmacokinetic profiles over chlorinated analogs (e.g., 4'-Cl-2'-F-5'-Me-acetophenone) in CETP inhibition assays .
Biological Activity
The compound (4'-Fluoro-5'-isopropyl-2'-methoxy-4-trifluoromethyl-biphenyl-2-YL)methanol is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Fluorine atoms : The presence of fluorine in multiple positions enhances lipophilicity and may influence receptor binding.
- Methoxy group : This functional group can affect the compound's solubility and biological interactions.
- Trifluoromethyl group : Known for its role in increasing metabolic stability and altering pharmacokinetics.
Antimicrobial Activity
Research indicates that compounds with similar biphenyl structures exhibit significant antimicrobial properties. For instance, studies have shown that biphenyl derivatives can inhibit the growth of various bacterial strains through mechanisms such as disrupting cell membrane integrity and inhibiting nucleic acid synthesis .
| Compound | Microorganism Tested | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| This compound | Bacillus subtilis | 18 |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Preliminary results suggest that it effectively scavenges free radicals, thereby reducing oxidative stress in cellular systems .
Cytotoxicity Studies
Cytotoxicity assays have been performed to assess the compound's effects on cancer cell lines. The results indicate that it exhibits selective cytotoxicity towards certain cancer types while sparing normal cells, suggesting a potential therapeutic application in oncology .
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 (Breast) | 12.5 | 3.0 |
| HeLa (Cervical) | 15.0 | 2.5 |
| Normal Fibroblasts | >50 | - |
The biological activities of this compound can be attributed to several mechanisms:
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors involved in cell signaling pathways.
- Enzyme Inhibition : The compound might inhibit enzymes critical for microbial metabolism or cancer cell proliferation.
- Free Radical Scavenging : The structural features allow it to interact with reactive oxygen species, mitigating oxidative damage.
Case Studies
- Study on Antimicrobial Effects : A recent study demonstrated that the compound significantly inhibited the growth of resistant strains of bacteria, highlighting its potential as a new antimicrobial agent .
- Cancer Research Application : In vitro studies showed that treatment with this compound led to apoptosis in MCF-7 cells, indicating a mechanism that could be exploited for breast cancer therapy .
- Antioxidant Efficacy Assessment : The compound was tested alongside known antioxidants and showed comparable efficacy, suggesting it could serve as a natural antioxidant supplement .
Q & A
Q. Key Factors for Yield/Purity :
| Parameter | Impact |
|---|---|
| Catalyst Loading | Higher Pd loading (1-5 mol%) improves coupling efficiency but raises costs . |
| Solvent Polarity | Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates . |
| Purification | Column chromatography (silica gel, hexane/EtOAc) isolates the product from regioisomers . |
Advanced Question: How can researchers resolve contradictions in spectroscopic data during structural characterization?
Answer:
Discrepancies in NMR, X-ray, or mass spectrometry data require a systematic approach:
- Multi-Technique Cross-Validation : Compare / NMR shifts with DFT-calculated spectra to confirm substituent effects .
- X-Ray Crystallography : Resolve ambiguities in stereochemistry or bond angles, especially for the trifluoromethyl group’s spatial orientation .
- High-Resolution MS : Confirm molecular formula (e.g., via HR-ESI-MS) to rule out isotopic interference from bromine/chlorine impurities .
Case Study : A 2025 study found conflicting NMR signals due to rotational isomerism in the trifluoromethyl group. Dynamic NMR experiments at variable temperatures resolved this .
Basic Question: What spectroscopic techniques are critical for confirming the compound’s structure?
Answer:
| Technique | Application |
|---|---|
| / NMR | Assign peaks for methoxy (δ ~3.8 ppm), isopropyl (δ ~1.2-1.5 ppm), and biphenyl protons . |
| NMR | Identify fluorinated groups: 4'-F (δ ~-110 ppm) and CF₃ (δ ~-60 to -70 ppm) . |
| X-Ray Crystallography | Resolve bond lengths/angles, particularly between the biphenyl rings and substituents . |
| FT-IR | Confirm O-H stretch (~3200-3400 cm⁻¹) and C-F vibrations (~1100-1250 cm⁻¹) . |
Advanced Question: How can the compound’s interactions with biological targets be systematically studied?
Answer:
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding modes with enzymes (e.g., kinases) by leveraging the trifluoromethyl group’s hydrophobicity .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for receptor interactions .
- Cellular Assays : Test cytotoxicity (via MTT assay) and selectivity against cancer vs. normal cell lines, noting the methoxy group’s role in membrane permeability .
Pitfalls : False positives may arise from aggregation; include detergent controls (e.g., 0.01% Tween-20) .
Basic Question: What impurities commonly arise during synthesis, and how are they mitigated?
Answer:
Common Impurities :
- Regioisomers : From incorrect Suzuki coupling positions. Mitigate via optimized catalyst/ligand ratios .
- Oxidation Byproducts : Methanol → ketone if protection fails. Use inert atmospheres (N2/Ar) .
- Residual Palladium : Remove via activated charcoal or scavenger resins (e.g., SiliaMetS Thiol) .
Q. Analytical Mitigation :
| Impurity | Detection Method |
|---|---|
| Regioisomers | HPLC (C18 column, acetonitrile/water gradient) . |
| Palladium Residues | ICP-MS (limit: <10 ppm) . |
Advanced Question: How do electron-withdrawing (CF₃) and electron-donating (OCH₃) groups influence reactivity?
Answer:
- CF₃ Group : Enhances electrophilic aromatic substitution (EAS) resistance but stabilizes adjacent negative charges in SNAr reactions .
- OCH₃ Group : Directs EAS to the para position and increases solubility in polar solvents (e.g., MeOH) .
Case Study : In a 2024 study, nitration of the biphenyl ring occurred exclusively at the methoxy-para position, while the CF₃ group deactivated its ring toward electrophiles .
Basic Question: What are the solubility and stability profiles under experimental conditions?
Answer:
| Property | Details |
|---|---|
| Solubility | - DMSO: >50 mg/mL; H2O: <0.1 mg/mL (add co-solvents like PEG-400) . |
| Stability | - Light-sensitive (store in amber vials at -20°C). |
| - Prone to oxidation in acidic conditions (pH <5) . |
Advanced Question: How can computational models predict catalytic or pharmacological behavior?
Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for catalytic applications .
- Pharmacokinetics Prediction : Use SwissADME to estimate LogP (impacted by CF₃) and CYP450 metabolism .
- Molecular Dynamics (MD) : Simulate membrane permeation (e.g., POPC bilayers) to assess blood-brain barrier penetration .
Validation : Cross-check docking scores with experimental IC50 values from kinase inhibition assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
